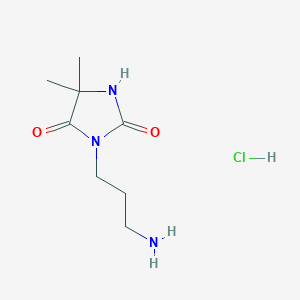

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

Description

Historical Evolution of Hydantoin Derivatives in Scientific Research

Hydantoins, characterized by their five-membered heterocyclic structure containing two nitrogen atoms and two ketone groups, have been pivotal in organic chemistry since their discovery. First isolated by Adolf von Baeyer in 1861 during his studies on uric acid derivatives, hydantoin emerged as a product of allantoin hydrogenation. Early synthetic routes, such as the Urech hydantoin synthesis (1873) and the Bucherer–Bergs reaction (1934), enabled functionalization at the 5-position, leading to derivatives like 5-methylhydantoin and 5,5-dimethylhydantoin. These methods laid the groundwork for exploring hydantoins' pharmacological potential. By the mid-20th century, phenytoin—a 5,5-diphenylhydantoin derivative—was established as a cornerstone anticonvulsant, highlighting the structural adaptability of hydantoins in drug design.

Recent advances have expanded their utility into optoelectronics and biosensing. For instance, thiohydantoin derivatives exhibit tunable photophysical properties, enabling applications in anion detection and cellular imaging. The synthesis of 5,5-disubstituted hydantoins via tandem α-amination/aryl migration further underscores their versatility in generating quaternary carbon centers. Such innovations reflect the transition from classical synthetic approaches to modern catalytic and sustainable methodologies.

Discovery and Developmental Trajectory of Aminopropyl Hydantoin Compounds

The introduction of alkylamine side chains to hydantoins, such as the 3-aminopropyl group, represents a strategic modification to enhance solubility and bioactivity. Early work on hydantoin quaternary ammonium salts, exemplified by patents like US4073926A, demonstrated the antifungal and antibacterial potential of N-alkylated derivatives. These studies revealed that substituents at the 3-position could modulate electronic and steric interactions, influencing target binding.

The synthesis of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride likely derives from methodologies involving carbodiimide-mediated cyclization or urea intermediate formation. For example, thermal-mediated reactions between amino acids and carbodiimides enable efficient hydantoin formation without catalysts, as demonstrated by Albayrak Halac et al.. The aminopropyl group may be introduced via nucleophilic substitution or reductive amination of pre-functionalized hydantoin precursors, leveraging strategies akin to those used in benzenesulfonamide-hydantoin hybrids.

Significance in Contemporary Medicinal Chemistry and Pharmaceutical Research

Hydantoin derivatives occupy a critical niche in drug discovery due to their structural mimicry of peptide bonds and capacity for hydrogen bonding. The 3-aminopropyl variant enhances these properties by introducing a primary amine, facilitating interactions with biological targets such as carbonic anhydrases (CAs). Recent studies show that hydantoin-based benzenesulfonamides inhibit fungal β-CAs like CgNce103, with inhibitory potency depending on N3-substituent electronic profiles. This suggests that the hydrophilic aminopropyl group could improve solubility and target engagement in antifungal agents.

Moreover, hydantoins’ role in anticonvulsant therapy persists, with derivatives like fosphenytoin offering improved pharmacokinetics. The aminopropyl modification may similarly optimize drug delivery or metabolic stability, aligning with trends in prodrug development.

Scientific Importance Within the Heterocyclic Compound Paradigm

As heterocycles, hydantoins offer four functionalizable positions, enabling diverse chemical modifications. The 5,5-dimethyl configuration stabilizes the ring against hydrolysis, while the 3-aminopropyl side chain introduces a zwitterionic character, enhancing compatibility with biological membranes. Such features make these compounds invaluable in materials science; for instance, thiohydantoins serve as chemosensors for metal ions due to their redox-active sulfur atoms.

In synthetic chemistry, hydantoins act as intermediates for amino acid derivatives. The Bucherer–Bergs reaction, which converts cyanohydrins to hydantoins, remains a key route to non-proteinogenic amino acids. The aminopropyl derivative’s synthesis may thus enable access to novel peptidomimetics or foldamers with applications in catalysis and supramolecular chemistry.

Table 1: Key Hydantoin Derivatives and Their Applications

Table 2: Synthetic Methods for Hydantoin Derivatives

Properties

IUPAC Name |

3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-8(2)6(12)11(5-3-4-9)7(13)10-8;/h3-5,9H2,1-2H3,(H,10,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXMPGKVZHNIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 3-aminopropylamine with dimethylurea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and continuous flow processes to ensure efficiency and consistency. The raw materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The imidazolidine ring can be reduced to form a diamine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxide derivatives.

Reduction: Diamine derivatives.

Substitution: Substituted imidazolidine derivatives.

Scientific Research Applications

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.

Industry: It can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₉H₁₆ClN₃O₂·HCl (calculated based on molecular weight and structural analysis)

- Molecular Weight : 255.75 g/mol

- CAS Number : 1016517-38-6

- Purity : ≥95% (as reported in commercial catalogs)

- Physical Form : White to off-white solid (inferred from analogs in –2).

The compound’s hydantoin core is a common scaffold in medicinal chemistry, often associated with bioactivity such as antimicrobial or enzyme-inhibitory effects, as seen in structurally related derivatives (e.g., Msr(A) efflux pump inhibitors in Staphylococcus epidermidis) .

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride with analogs sharing the 5,5-dimethylimidazolidine-2,4-dione core but differing in substituents. Data are compiled from synthetic, analytical, and pharmacological studies.

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Substituent Diversity: The target compound features a linear 3-aminopropyl group, enhancing water solubility and reactivity in coupling reactions (e.g., amide bond formation). In contrast, analogs like Compound 15 () incorporate bulky aryl-piperazine moieties, which improve receptor-binding specificity but reduce solubility . Halogenated derivatives (e.g., 2,4-dichlorobenzyl in Compound 3, ) exhibit increased lipophilicity, favoring blood-brain barrier penetration and hypotensive activity .

For example, Compound 3 () was synthesized via nucleophilic substitution (Method A, 37.5% yield) .

Derivatives with aryl-piperazine groups (e.g., Compound 15) show longer retention times (~3–5 min), reflecting increased hydrophobicity .

Pharmacological and Functional Comparisons

- Antimicrobial Activity: Compounds with dichlorobenzyl substituents () inhibit bacterial efflux pumps, suggesting the target compound’s aminopropyl group could be modified for similar applications .

- Receptor Selectivity : Piperazine-containing analogs () demonstrate subtype selectivity for adrenergic or serotonin receptors, whereas the target compound’s primary amine may target distinct biological pathways .

Biological Activity

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride, also known by its CAS number 2172051-84-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 185.22 g/mol. The compound features an imidazolidine core structure with amino and carbonyl functional groups, contributing to its biological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 185.22 g/mol |

| SMILES | NCCCN1C(=O)NC(C1=O)(C)C.Cl |

| InChI Key | RXGHBXDLEQVZFB-UHFFFAOYSA-N |

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

- Antimicrobial Activity : The presence of the imidazolidine ring suggests potential antimicrobial properties, often linked to the release of formaldehyde upon hydrolysis, which acts as a biocide .

- Toxicological Profile : Studies on related hydantoins indicate low to moderate toxicity levels in various animal models. For instance, acute toxicity studies revealed minimal irritation and low systemic toxicity .

- Genotoxicity : In vitro studies have shown that some derivatives can exhibit genotoxic effects, primarily attributed to formaldehyde release during metabolic processes .

Toxicological Studies

A series of toxicological assessments were conducted on compounds related to this class:

- Acute Toxicity : In rat models, the compound demonstrated low acute toxicity via oral and dermal routes. Clinical signs included ataxia and respiratory distress at high doses .

- Reproductive Toxicity : Two-generation studies in rats indicated no significant reproductive effects at tested doses, suggesting a favorable safety profile for reproductive health .

Antimicrobial Efficacy

In studies assessing antimicrobial properties, derivatives of this compound were tested against various bacterial strains:

- E. coli and S. aureus : The compound exhibited inhibitory effects against both strains, indicating potential applications in antimicrobial formulations.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | 2172051-84-0 | Moderate | Low |

| 1,3-Diiodo-5,5-dimethylhydantoin | 200534 | High | Moderate |

| 5,5-Dimethylhydantoin | 6491 | Low | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride, and what key intermediates are involved?

- The compound is typically synthesized via multi-step reactions involving imidazolidine core formation, alkylation, and subsequent hydrochlorination. Key intermediates include 5,5-dimethylimidazolidine-2,4-dione and its derivatives, which undergo nucleophilic substitution with 3-aminopropyl groups. Reactants like cyanamide derivatives or α-chloro carbonyl precursors are commonly used, with Na₂CO₃ as a base catalyst to optimize yield . Characterization of intermediates via NMR and IR spectroscopy is critical to confirm structural fidelity .

Q. Which analytical techniques are most reliable for confirming the purity and structural identity of this compound?

- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H and ¹³C) are indispensable for structural confirmation. Purity is assessed via HPLC with UV detection (≥95% purity threshold). X-ray crystallography can resolve stereochemical ambiguities, while elemental analysis validates stoichiometric composition .

Q. How can researchers evaluate the compound’s stability under varying storage conditions (e.g., temperature, pH)?

- Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) over 6–12 months are recommended. Use HPLC to monitor degradation products (e.g., hydrolysis of the imidazolidine ring). pH-dependent stability is assessed by incubating the compound in buffered solutions (pH 1–10) and analyzing degradation kinetics via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield while minimizing byproduct formation?

- Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate critical parameters: reaction time, temperature, molar ratios, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions. For example, reducing reaction time from 24h to 12h via DoE improved yield by 18% while suppressing byproducts like unreacted amines or dimerized species . Quantum chemical calculations (e.g., DFT) can predict transition states to guide parameter selection .

Q. What computational strategies are effective in predicting the compound’s reactivity in novel reaction environments?

- Density Functional Theory (DFT) simulations model electron distribution and reactive sites (e.g., nucleophilic amino groups). Transition state analysis using software like Gaussian or ORCA predicts regioselectivity in alkylation or cycloaddition reactions. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as enzyme active sites, to prioritize synthetic modifications .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Conduct meta-analysis of dose-response curves, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay protocols (MTT vs. ATP luminescence). Validate findings with orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation). Structural analogs (e.g., 5,5-diphenylimidazolidine-2,4-dione) serve as controls to isolate structure-activity relationships (SAR) .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in enzymatic inhibition?

- Use kinetic assays (Michaelis-Menten plots) to determine inhibition constants (Ki) and mode (competitive/non-competitive). Isotopic labeling (e.g., ¹⁴C or ³H) tracks substrate turnover. Cryo-EM or X-ray crystallography resolves inhibitor-enzyme complexes, while molecular dynamics simulations (AMBER/NAMD) map binding dynamics over time .

Methodological Considerations

- Synthesis Challenges : Avoid prolonged exposure to moisture during imidazolidine ring formation to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) .

- Data Reproducibility : Document reaction conditions exhaustively (e.g., stirring rate, cooling gradients). Share raw spectral data (NMR, HRMS) in supplementary materials .

- Ethical Compliance : Adhere to OECD guidelines for toxicity screening. Use in vitro models (e.g., organoids) before animal testing to reduce ethical concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.